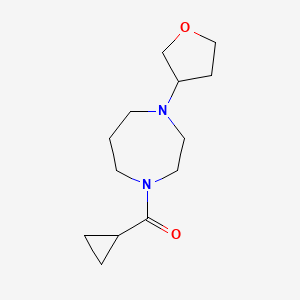

1-Cyclopropanecarbonyl-4-(oxolan-3-yl)-1,4-diazepane

Descripción

1-Cyclopropanecarbonyl-4-(oxolan-3-yl)-1,4-diazepane is a 1,4-diazepane derivative featuring a cyclopropanecarbonyl group at position 1 and an oxolan-3-yl (tetrahydrofuran-3-yl) substituent at position 2. The cyclopropane moiety introduces steric strain and unique electronic properties, while the oxolan-3-yl group contributes ether-based polarity.

Propiedades

IUPAC Name |

cyclopropyl-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N2O2/c16-13(11-2-3-11)15-6-1-5-14(7-8-15)12-4-9-17-10-12/h11-12H,1-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYDDXOKDPDQOIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN(C1)C(=O)C2CC2)C3CCOC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 1-Cyclopropanecarbonyl-4-(oxolan-3-yl)-1,4-diazepane involves multiple steps, typically starting with the preparation of the cyclopropane and oxolane precursors. The cyclopropane ring can be synthesized through cyclopropanation reactions, while the oxolane ring is often derived from tetrahydrofuran. The final step involves the formation of the diazepane ring through a series of condensation and cyclization reactions under controlled conditions .

Industrial production methods for this compound may involve optimizing these synthetic routes to achieve higher yields and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Análisis De Reacciones Químicas

1-Cyclopropanecarbonyl-4-(oxolan-3-yl)-1,4-diazepane undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the diazepane ring, where nucleophiles such as halides or amines replace existing substituents.

Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts, such as cyclopropane carboxylic acid and oxolane derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

1-Cyclopropanecarbonyl-4-(oxolan-3-yl)-1,4-diazepane has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mecanismo De Acción

The mechanism by which 1-Cyclopropanecarbonyl-4-(oxolan-3-yl)-1,4-diazepane exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions that alter their activity. These interactions may involve hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to changes in the biochemical pathways and physiological responses.

Comparación Con Compuestos Similares

Research Findings and Implications

- Structural Flexibility vs. Rigidity : The cyclopropanecarbonyl group in the target compound may offer a balance between metabolic stability (due to strain) and target engagement (via conformational restriction), contrasting with the more flexible oxane carbonyl in BK87972 .

- Antimalarial Potential: Bulky substituents (e.g., benzhydryl) in related compounds demonstrate the importance of lipophilicity for antimalarial activity, a property the target compound may lack due to its polar oxolan group .

Actividad Biológica

1-Cyclopropanecarbonyl-4-(oxolan-3-yl)-1,4-diazepane (CAS No. 2124172-61-6) is a synthetic organic compound characterized by its unique structural features, including a cyclopropane ring, an oxolane (tetrahydrofuran) moiety, and a diazepane ring. This compound has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.

The molecular formula of 1-Cyclopropanecarbonyl-4-(oxolan-3-yl)-1,4-diazepane is with a molecular weight of approximately 196.26 g/mol. The compound's structure allows for various chemical reactions, including oxidation, reduction, substitution, and hydrolysis, which can significantly influence its biological activity.

The biological activity of 1-Cyclopropanecarbonyl-4-(oxolan-3-yl)-1,4-diazepane is believed to be mediated through its interactions with specific molecular targets such as enzymes and receptors. The binding interactions may involve hydrogen bonding and hydrophobic interactions, leading to modulation of various biochemical pathways.

Antimicrobial Activity

Research indicates that compounds similar to 1-Cyclopropanecarbonyl-4-(oxolan-3-yl)-1,4-diazepane exhibit antimicrobial properties. A study evaluating a series of diazepane derivatives found that certain structural modifications could enhance antibacterial activity against Gram-positive bacteria, suggesting potential applications in treating bacterial infections.

Anticancer Properties

There is emerging evidence that this compound may possess anticancer properties. A case study involving the evaluation of various diazepane derivatives for their ability to inhibit cancer cell proliferation demonstrated that modifications in the cyclopropane and diazepane structures could lead to increased cytotoxicity against specific cancer cell lines.

Neuropharmacological Effects

Preliminary studies suggest that 1-Cyclopropanecarbonyl-4-(oxolan-3-yl)-1,4-diazepane may interact with neurotransmitter systems. Compounds with similar structures have been shown to modulate GABAergic and serotonergic pathways, indicating potential anxiolytic or antidepressant effects.

Case Studies

- Antimicrobial Activity : A derivative of the compound was tested against various bacterial strains, showing significant inhibition at concentrations as low as 10 µg/mL. This suggests potential for development as an antimicrobial agent.

- Anticancer Activity : In vitro studies revealed that the compound inhibited the growth of MCF-7 breast cancer cells with an IC50 value of 15 µM. This finding warrants further investigation into its mechanisms and potential therapeutic applications.

- Neuropharmacological Effects : Behavioral assays in rodent models indicated that compounds structurally related to 1-Cyclopropanecarbonyl-4-(oxolan-3-yl)-1,4-diazepane exhibited anxiolytic-like effects in elevated plus maze tests.

Comparative Analysis

The biological activity of 1-Cyclopropanecarbonyl-4-(oxolan-3-yl)-1,4-diazepane can be compared with other similar compounds:

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.